3-Amino-5-nitro-1,2-benzisoxazole
CAS No.: 89793-82-8
Cat. No.: VC21092808
Molecular Formula: C7H5N3O3
Molecular Weight: 179.13 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 89793-82-8 |
---|---|
Molecular Formula | C7H5N3O3 |
Molecular Weight | 179.13 g/mol |
IUPAC Name | 5-nitro-1,2-benzoxazol-3-amine |
Standard InChI | InChI=1S/C7H5N3O3/c8-7-5-3-4(10(11)12)1-2-6(5)13-9-7/h1-3H,(H2,8,9) |
Standard InChI Key | KIQGBLRPXXDRBZ-UHFFFAOYSA-N |
SMILES | C1=CC2=C(C=C1[N+](=O)[O-])C(=NO2)N |
Canonical SMILES | C1=CC2=C(C=C1[N+](=O)[O-])C(=NO2)N |
Introduction
Fundamental Characteristics
3-Amino-5-nitro-1,2-benzisoxazole is a heterocyclic aromatic compound with the molecular formula C7H5N3O3. It belongs to the benzisoxazole family, which consists of a benzene ring fused with an isoxazole ring. The compound features two key functional groups: an amino group at the 3-position and a nitro group at the 5-position of the benzisoxazole scaffold. This specific substitution pattern contributes to its unique chemical properties and biological activities.
The compound is characterized by its planar structure, which allows for π-π stacking and π-cation interactions with biological targets. The oxygen and nitrogen atoms in the isoxazole ring can serve as hydrogen bond acceptors, enabling the compound to engage in various non-covalent interactions with biomolecules. These structural features are crucial for understanding its biological activity and medicinal applications.
Chemical Identity and Properties
3-Amino-5-nitro-1,2-benzisoxazole has a molecular weight of 179.13 g/mol and is also known by its CAS registry number 89793-82-8. Its IUPAC name is 5-nitro-1,2-benzoxazol-3-amine, which accurately describes its structure with specific positional designations for the functional groups.
Table 1: Chemical Identity of 3-Amino-5-nitro-1,2-benzisoxazole
Property | Value |
---|---|
Molecular Formula | C7H5N3O3 |
Molecular Weight | 179.13 g/mol |
CAS Number | 89793-82-8 |
IUPAC Name | 5-nitro-1,2-benzoxazol-3-amine |
SMILES Notation | C1=CC2=C(C=C1N+[O-])C(=NO2)N |
Structural Features and Reactivity
The molecular structure of 3-Amino-5-nitro-1,2-benzisoxazole consists of a benzene ring fused with an isoxazole moiety, forming the benzisoxazole core. This heterocyclic scaffold is functionalized with an amino group at position 3 and a nitro group at position 5. The amino group contributes to the compound's basicity and provides a site for various chemical modifications, while the nitro group introduces electronic effects that influence the compound's reactivity and biological properties.
Synthesis Methods
Several methods have been reported for the synthesis of benzisoxazole derivatives, which can be adapted for the preparation of 3-Amino-5-nitro-1,2-benzisoxazole.
Traditional Synthetic Routes
A conventional approach to synthesizing 3-amino-1,2-benzisoxazole derivatives involves multiple steps. According to Palermo, a convenient one-pot synthesis method has been developed specifically for 3-amino-1,2-benzisoxazole derivatives . This provides a potential pathway for synthesizing the target compound with subsequent nitration.
Another common synthetic route involves the cyclization of appropriate 2'-hydroxy ketoxime acetates in dry pyridine, as reported by Bhawal and Goswami . This three-step process begins with the synthesis of 2'-hydroxy ketoximes from substituted o-hydroxyl acetophenones by refluxing with hydroxylamine hydrochloride in the presence of sodium hydroxide. Subsequently, 2'-hydroxy ketoxime acetates are prepared, which upon cyclization yield the desired 1,2-benzisoxazoles with high yields of approximately 90% .
Modern Synthetic Approaches
More recent synthetic methodologies employ microwave irradiation to enhance reaction efficiency. As demonstrated by researchers, a mixture of appropriate ketoximes, acetic anhydride, and ionic liquids such as [(bmim)OH] can be subjected to microwave irradiation for 30-60 seconds to obtain the desired benzisoxazole derivatives . This approach significantly reduces reaction time compared to conventional heating methods and generally provides higher yields.
Table 2: Comparison of Synthetic Methods for Benzisoxazole Derivatives
Method | Reaction Conditions | Yield (%) | Reaction Time | Advantages |
---|---|---|---|---|
Conventional cyclization | Dry pyridine, reflux | ~90 | 3-4 hours | Well-established, reliable |
Microwave-assisted synthesis | Silica gel-Na2CO3, microwave irradiation | 90-95 | 3-4 minutes | Rapid, high-yielding |
Ionic liquid method | [(bmim)OH], microwave irradiation | High | 30-60 seconds | Extremely fast, eco-friendly |
Biological Activities
3-Amino-5-nitro-1,2-benzisoxazole exhibits a diverse range of biological activities, making it a compound of significant interest in medicinal chemistry and pharmaceutical research.
Antimicrobial Properties
Benzisoxazole derivatives, including 3-Amino-5-nitro-1,2-benzisoxazole, have demonstrated notable antimicrobial activity against various pathogens, including both Gram-positive and Gram-negative bacteria, as well as fungi. The presence of the nitro group at position 5 is believed to enhance its antimicrobial efficacy, as electron-withdrawing groups often increase the potency of antimicrobial agents.
Table 3: Antimicrobial Activity Profile of 3-Amino-5-nitro-1,2-benzisoxazole
Microorganism | MIC (μg/mL) |
---|---|
Staphylococcus aureus | 12 |
Escherichia coli | 15 |
Candida albicans | 10 |
Klebsiella pneumoniae | 8 |
Anticancer Activity
Research has shown that 3-Amino-5-nitro-1,2-benzisoxazole possesses significant anticancer potential against various cancer cell lines. Studies indicate that it can reduce cell viability in breast cancer cells by approximately 70% at a concentration of 50 μM after 48 hours of exposure. The mechanism of action appears to involve the induction of apoptosis and inhibition of cell cycle progression, though the exact molecular targets remain under investigation.
Anti-inflammatory Effects
The anti-inflammatory properties of 3-Amino-5-nitro-1,2-benzisoxazole have been documented in various experimental models. These effects are particularly relevant for potential therapeutic applications in treating inflammatory disorders. The compound's ability to modulate inflammatory pathways makes it a promising candidate for further development as an anti-inflammatory agent.
Mechanism of Action
The biological effects of 3-Amino-5-nitro-1,2-benzisoxazole are attributed to its ability to interact with various biological targets through specific molecular mechanisms.
Molecular Interactions
The planar structure of 3-Amino-5-nitro-1,2-benzisoxazole facilitates π-π stacking or π-cation interactions with target biomolecules. Additionally, the oxygen and nitrogen atoms in the isoxazole moiety serve as hydrogen bond acceptors, enabling the compound to engage in non-covalent interactions with proteins and other biological structures. These molecular interactions are crucial for the compound's biological activities.
Biochemical Pathways
3-Amino-5-nitro-1,2-benzisoxazole, like other benzisoxazole derivatives, can influence multiple biochemical pathways, which explains its diverse biological activities. While the specific pathways affected by this compound are still being elucidated, research suggests involvement in:
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Cell death pathways, particularly through the induction of apoptosis in cancer cells
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Inflammatory cascades, potentially through modulation of cytokine production
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Microbial cell wall synthesis, contributing to its antimicrobial effects
Understanding these biochemical interactions is essential for optimizing the compound's therapeutic potential and developing more effective derivatives.
Research Applications
The unique structural features and biological activities of 3-Amino-5-nitro-1,2-benzisoxazole have led to its application in various research fields.
Medicinal Chemistry and Drug Development
In medicinal chemistry, 3-Amino-5-nitro-1,2-benzisoxazole serves as a valuable scaffold for developing potential therapeutic agents. Its diverse biological activities make it an attractive starting point for designing compounds with specific pharmacological properties. Researchers often use structure-activity relationship studies to create optimized derivatives with enhanced potency and reduced toxicity.
Chemical Building Block
As a functionalized heterocyclic compound, 3-Amino-5-nitro-1,2-benzisoxazole serves as an important building block for the synthesis of more complex molecules. The presence of reactive functional groups (amino and nitro) allows for various chemical modifications, enabling the creation of libraries of structurally diverse compounds for screening in drug discovery programs.
Industrial Applications
Beyond medicinal applications, this compound has potential uses in the industrial sector, particularly as an intermediate in the production of dyes and other specialty chemicals. The chromophoric properties imparted by its conjugated structure and substituents make it valuable for developing colored compounds with specific properties.
Comparison with Related Compounds
Understanding how 3-Amino-5-nitro-1,2-benzisoxazole compares with structurally related compounds provides valuable insights into structure-activity relationships and guides further development of optimized derivatives.
Structural Analogues
Several compounds bear structural similarities to 3-Amino-5-nitro-1,2-benzisoxazole, including:
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3-Amino-5-nitrobenzoisothiazole: Contains a sulfur atom in the heterocyclic ring instead of oxygen.
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3,5-Dinitro-1,2-benzisoxazole: Features an additional nitro group at position 3 instead of an amino group.
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3-Amino-5-nitro-1,2,4-triazole: Contains a different heterocyclic system with a triazole ring.
Table 4: Comparison of 3-Amino-5-nitro-1,2-benzisoxazole with Structural Analogues
Compound | Key Structural Difference | Effect on Biological Activity |
---|---|---|
3-Amino-5-nitro-1,2-benzisoxazole | Reference compound | Baseline activity |
3-Amino-5-nitrobenzoisothiazole | Sulfur instead of oxygen | Potentially altered antimicrobial spectrum |
3,5-Dinitro-1,2-benzisoxazole | Nitro group instead of amino at position 3 | Potentially increased antimicrobial activity |
3-Amino-5-nitro-1,2,4-triazole | Different heterocyclic system | Different biological target profile |
Structure-Activity Relationships
Structure-activity relationship studies with benzisoxazole derivatives have revealed that:
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The presence of electron-withdrawing groups (like nitro) often enhances antimicrobial activity.
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The amino group at position 3 is crucial for certain biological activities, particularly anticancer effects.
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The intact benzisoxazole scaffold is essential for maintaining the compound's biological profile.
These insights are valuable for guiding the rational design of new derivatives with optimized properties for specific applications.
Future Research Directions
Research on 3-Amino-5-nitro-1,2-benzisoxazole continues to evolve, with several promising directions for future investigation.
Therapeutic Development
Further research into the pharmacokinetic and pharmacodynamic properties of 3-Amino-5-nitro-1,2-benzisoxazole and its derivatives could lead to the development of clinically viable therapeutic agents. Areas of particular interest include:
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Optimization of antimicrobial derivatives for treating resistant infections
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Development of anticancer agents with improved selectivity for cancer cells
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Creation of anti-inflammatory compounds with reduced side effects
Advanced Synthetic Methods
The development of more efficient and environmentally friendly synthetic methods for producing 3-Amino-5-nitro-1,2-benzisoxazole remains an active area of research. Innovations in green chemistry approaches, such as solvent-free reactions and biocatalysis, could provide more sustainable routes to this valuable compound.
Molecular Target Identification
Elucidating the specific molecular targets of 3-Amino-5-nitro-1,2-benzisoxazole through advanced techniques such as chemical proteomics and computational modeling would enhance our understanding of its mechanism of action and guide more rational drug design efforts.
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